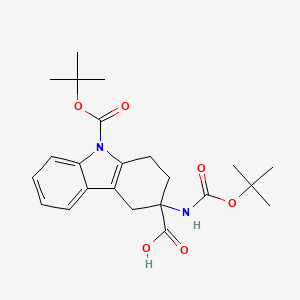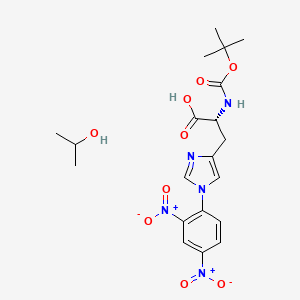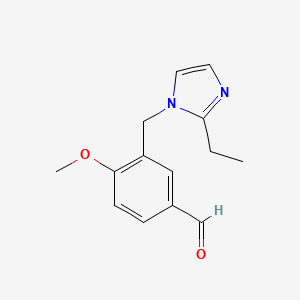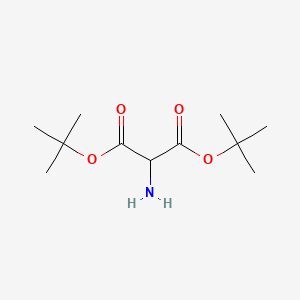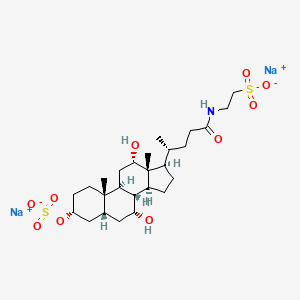![molecular formula C7H16Cl2N2 B1145899 (3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride CAS No. 1234805-59-4](/img/structure/B1145899.png)
(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride
説明
Synthesis Analysis
The synthesis of hexahydropyrrolo[2,3-b]indoles, which are closely related to the target compound, involves domino reactions, olefination, isomerization, and Claisen rearrangement followed by reductive cyclization, demonstrating a general and efficient method for adding molecular diversity to the pyrrolo[2,3-b]indole ring system (Kawasaki et al., 2005). Another efficient synthesis method for dihydropyrrolo[3,2-b]pyrrole derivatives involves a novel one-pot reaction among aromatic aldehydes, aromatic amines, and butane-2,3-dione (Krzeszewski et al., 2014).
Molecular Structure Analysis
The molecular structure of dihydropyrrolopyrrole derivatives has been studied extensively. These compounds exhibit strong blue fluorescence and have intriguing optical properties due to the strategic placement of electron-withdrawing and electron-donating substituents, resulting in acceptor-donor-acceptor type fluorophores (Krzeszewski et al., 2014). The electronic structures of these compounds have also been elucidated by photoelectron spectroscopy, highlighting their efficient π-electron-donating ability among 10π-electron systems (Tanaka et al., 1987).
Chemical Reactions and Properties
Hexahydropyrrolo[3,4-b]pyrroles have been synthesized from tetramic acids and 2H-azirines under Cu(I)-NHC catalysis, showcasing an unusual N-C2 azirine bond cleavage, which can be rationalized by a free radical reaction mechanism (Rostovskii et al., 2015). This highlights the compound's potential for engaging in unique chemical reactions that could be exploited in various chemical syntheses and applications.
Physical Properties Analysis
The physical properties, particularly the optical properties of related dihydropyrrolopyrrole derivatives, have been extensively studied. These compounds display strong fluorescence with high quantum yields and moderate to large Stokes shifts, indicating their potential as luminescent materials for organic electronics and other applications requiring strong luminescence (Abatti et al., 2023).
Chemical Properties Analysis
The chemical properties of dihydropyrrolopyrrole derivatives, such as their reactivity and electron-accepting capabilities, have been explored. These compounds serve as effective electron acceptors, and their reduction potentials, chemical, and spectral properties have been documented, showcasing their versatility in redox systems (Mukai et al., 1985).
科学的研究の応用
Optical Materials and Dyes
Diketopyrrolopyrroles, closely related to pyrroles, are highly valued for their applications in high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. Their utility spans across multiple domains due to their straightforward synthesis, stability, and near-unity fluorescence quantum yield. These compounds exhibit significant changes in both linear and nonlinear optical properties, including strong bathochromic shifts in absorption and an increase in the two-photon absorption cross-section, underscoring their potential in optical applications (Grzybowski & Gryko, 2015).
Biomedical Applications
Pyrrole-based compounds are recognized for their anticancer, antimicrobial, and antiviral activities, highlighting their importance in drug discovery programs. The pyrrole ring serves as a critical pharmacophore in various therapeutic agents, thanks to its ability to target multiple biological pathways with specificity. This versatility underscores the scaffold's potential in developing new pharmaceuticals for treating diverse ailments (Li Petri et al., 2020).
Anion Binding and Sensing
N-confused calix[4]pyrroles (NCCPs) are notable for their anion-binding properties, differing significantly from regular calix[4]pyrroles. Their ability to bind anions via a confused cone conformation allows for unique anion-binding affinity and selectivity, making them promising candidates for colorimetric sensors in anion binding applications. This distinct binding mode, combined with the potential for selective chemical modification, offers innovative avenues for developing new sensory materials (Anzenbacher, Nishiyabu, & Palacios, 2006).
Conjugated Polymers
The development of π-conjugated organic donor–acceptor (D–A) type polymers featuring pyrrole units has opened new possibilities for electronic devices. Polymers incorporating diketopyrrolopyrrole (DPP) and its analogs demonstrate high performance due to their unique optical and electrochemical characteristics. These advancements suggest that pyrrole-based polymers can outperform existing materials in electronic applications, including organic photovoltaics and field-effect transistors (Deng et al., 2019).
Supramolecular Chemistry
Calixpyrrole scaffolds have been utilized to construct supramolecular capsules through self-assembly, showcasing their potential in creating molecular containers with specific functionalities. These capsules, derived from calix[4]pyrroles, demonstrate novel approaches for assembling structures with targeted chemical properties and applications in encapsulation and delivery systems (Ballester, 2011).
将来の方向性
The powerful pharmaceutical and pharmacological features provided by the pyrrole nucleus as a pharmacophore unit of many drugs are still recognized by medicinal chemists . Therefore, the future directions in the research of pyrrole derivatives like “(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride” could involve the design and synthesis of new leads to treat various diseases .
特性
IUPAC Name |
(3aS,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9-3-2-6-4-8-5-7(6)9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMPYDQZJSJKTJ-AUCRBCQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C1CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]2[C@H]1CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90712342 | |
| Record name | (3aS,6aS)-1-Methyloctahydropyrrolo[3,4-b]pyrrole--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90712342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride | |
CAS RN |
1385694-44-9 | |
| Record name | (3aS,6aS)-1-Methyloctahydropyrrolo[3,4-b]pyrrole--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90712342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145818.png)
![1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B1145819.png)
